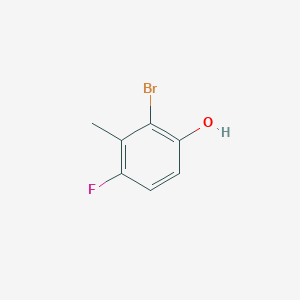

2-Bromo-4-fluoro-3-methylphenol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

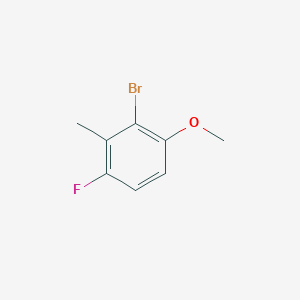

2-Bromo-4-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6BrFO. It is a derivative of phenol, with bromine, fluorine, and a methyl group attached to the phenol ring . It is typically stored in a sealed, dry environment at 2-8°C . The compound is usually in a solid, semi-solid, or liquid form .

Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-3-methylphenol can be achieved through various methods. One such method involves the bromination of 4-methylphenol in acetic acid with potassium bromide at 35°C . Another method involves the continuous bromination of paracresol . This method measures the reaction material bromine and paracresol accurately according to the reaction and mixes the materials evenly for being added to a reactor .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-3-methylphenol can be represented by the InChI code1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 . The compound has a molecular weight of 205.03 . Physical and Chemical Properties Analysis

2-Bromo-4-fluoro-3-methylphenol is a solid, semi-solid, or liquid compound . It is typically stored in a sealed, dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Mecanismo De Acción

Target of Action

Phenolic compounds, in general, are known to interact with various biological targets, including enzymes and cell membranes, leading to diverse biological effects .

Mode of Action

Phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic effects, and covalent bonding . The presence of the bromo, fluoro, and methyl groups in the phenolic ring may influence these interactions, potentially altering the compound’s activity.

Biochemical Pathways

Phenolic compounds can influence numerous biochemical pathways due to their potential antioxidant, anti-inflammatory, and antimicrobial properties .

Pharmacokinetics

Phenolic compounds, in general, are known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized mainly in the liver, and excreted in urine .

Result of Action

Phenolic compounds can exert various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities, which can lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-3-methylphenol . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound’s stability can be affected by exposure to light, heat, or oxygen .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-3-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAZNBGOONSMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

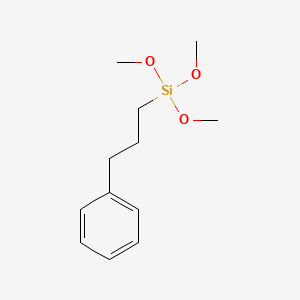

![2-[4-(4-Piperidinyloxy)phenyl]acetamide](/img/structure/B6319974.png)